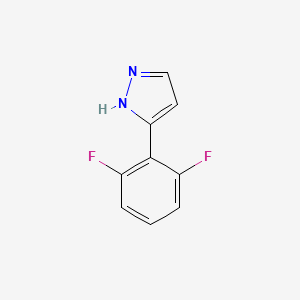

3-(2,6-Difluorophenyl)-1H-pyrazole

CAS No.: 154258-88-5

Cat. No.: VC5224154

Molecular Formula: C9H6F2N2

Molecular Weight: 180.158

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 154258-88-5 |

|---|---|

| Molecular Formula | C9H6F2N2 |

| Molecular Weight | 180.158 |

| IUPAC Name | 5-(2,6-difluorophenyl)-1H-pyrazole |

| Standard InChI | InChI=1S/C9H6F2N2/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H,(H,12,13) |

| Standard InChI Key | MUPUQMOVAHTSLN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)F)C2=CC=NN2)F |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound is 5-(2,6-difluorophenyl)-1H-pyrazole, with a molecular formula of C₉H₆F₂N₂ and a molecular weight of 180.15 g/mol. The canonical SMILES representation is C1=CC(=C(C(=C1)F)C2=CC=NN2)F, illustrating the pyrazole ring (CC=NN) fused to a 2,6-difluorophenyl moiety. The InChI key, MUPUQMOVAHTSLN-UHFFFAOYSA-N, uniquely identifies its stereochemical configuration.

Key Structural Features:

-

Pyrazole Core: A five-membered aromatic ring containing two adjacent nitrogen atoms, contributing to its π-electron-deficient nature.

-

Fluorine Substituents: The two fluorine atoms at the 2 and 6 positions of the phenyl ring introduce strong electron-withdrawing effects, enhancing the compound’s reactivity in electrophilic substitution reactions.

Table 1: Fundamental Properties of 3-(2,6-Difluorophenyl)-1H-pyrazole

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₂N₂ | PubChem |

| Molecular Weight | 180.15 g/mol | PubChem |

| SMILES | C1=CC(=C(C(=C1)F)C2=CC=NN2)F | PubChem |

Synthesis and Reactivity

Reactivity Profile

The compound’s reactivity is influenced by both the pyrazole core and the fluorine substituents:

-

Electrophilic Substitution: The electron-withdrawing fluorine atoms direct incoming electrophiles to the meta positions of the phenyl ring.

-

Nucleophilic Attack: The nitrogen atoms in the pyrazole ring can act as nucleophilic sites, particularly under basic conditions.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Pyrazole derivatives are known to inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX). The fluorine substituents could enhance binding affinity by forming halogen bonds with enzyme active sites .

Cytokine Modulation

In silico studies suggest that fluorinated pyrazoles may suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by interfering with NF-κB signaling pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume